molecular formula C4H5N3O2 B1267059 1-Methyl-3-nitro-1H-pyrazole CAS No. 54210-32-1

1-Methyl-3-nitro-1H-pyrazole

Cat. No. B1267059
CAS RN: 54210-32-1
M. Wt: 127.1 g/mol
InChI Key: KLAQNTBUXCCZHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methyl-3-nitro-1H-pyrazole and related compounds often involves multistep organic reactions, starting from basic pyrazole derivatives. Techniques such as nitration and methylation are commonly employed to introduce the desired functional groups into the pyrazole ring. For instance, the base-mediated reaction of hydrazones with nitroolefins has been reported to yield 1,3,4-trisubstituted pyrazoles with a reversed regioselectivity, demonstrating a novel synthesis approach for pyrazole derivatives (Deng & Mani, 2008).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring, a nitro group attached to the third carbon, and a methyl group attached to the first carbon. X-ray diffraction (XRD), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy are essential tools in analyzing the molecular geometry, bonding patterns, and electronic structure of such compounds. Experimental and theoretical investigations, including density functional theory (DFT) calculations, provide insights into the optimized parameters, vibrational frequencies, and chemical shift values, which are in agreement with X-ray data (Evecen et al., 2016).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leveraging the reactivity of the nitro and methyl groups. These reactions include nucleophilic substitutions, cycloadditions, and hydrogen bond formations, leading to the synthesis of complex molecules. For example, the reaction of 3,4,5-trinitro-1H-pyrazole with ammonia and amines results in nucleophilic substitution of the nitro group, highlighting the compound's reactivity and potential for further functionalization (Dalinger et al., 2013).

Scientific Research Applications

Chemical Synthesis and Reactivity

1-Methyl-3-nitro-1H-pyrazole and its derivatives are extensively studied in chemical synthesis. For instance, Dalinger et al. (2013) explored the synthesis and reactivity of 3,4,5-trinitro-1H-pyrazole and its N-methyl derivative, noting their reactions with various compounds, such as thiols and phenols, under mild conditions. This research highlights the compound's versatility in nucleophilic substitution reactions, offering insights into its potential applications in synthetic chemistry (Dalinger et al., 2013).

Hydrogen-bonded Structures

This compound is also significant in the study of molecular structures and hydrogen bonding. For example, Portilla et al. (2007) analyzed the hydrogen-bonded chains and sheets in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a related compound, to understand its molecular interactions and structure (Portilla et al., 2007).

Energetic Material Research

In the field of energetic materials, research on nitropyrazoles, including this compound, has been significant. Jun-lin (2014) provided a comprehensive review of the synthesis methods of various nitropyrazole compounds, emphasizing their potential as high-energy materials with applications in explosives and propellants (Jun-lin, 2014).

Detonation Properties

The detonation properties of substituted 3,4,5-trinitro-1H-pyrazoles, including the methyl variant, have been a subject of theoretical studies. Ravi et al. (2010) analyzed these properties using quantum chemical treatment, indicating the potential of these compounds in high-energy density materials (Ravi et al., 2010).

Crystallography and Tautomerism

This compound derivatives also play a role in crystallography and tautomerism studies. Kusakiewicz-Dawid et al. (2019) synthesized and investigated disubstituted 1H-pyrazoles, revealing insights into annular tautomerism and molecular interactions in both the solid and solution states (Kusakiewicz-Dawid et al., 2019).

Bioactivities and Pharmacophore Identification

Moreover, this compound derivatives have been explored for their bioactivities. Titi et al. (2020) conducted a study on pyrazole derivatives, identifying their antitumor, antifungal, and antibacterial pharmacophore sites, thus showcasing the compound's potential in pharmaceutical applications (Titi et al., 2020).

NMR Spectroscopy and Molecular Studies

The compound's derivatives are also significant in nuclear magnetic resonance (NMR) spectroscopy and molecular studies. For example, Faure et al. (1988) utilized carbon-13 NMR spectroscopy to study the annular tautomerism of pyrazoles, including derivatives of this compound, highlighting the method's efficacy in understanding molecular structures (Faure et al., 1988).

Mechanism of Action

The mechanism of action of pyrazoles is complex and depends on their specific structure and substituents. Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause burns of eyes, skin, and mucous membranes . Contact with water liberates toxic gas .

Future Directions

Pyrazoles, including 1-Methyl-3-nitro-1H-pyrazole, have a wide range of applications in various sectors such as technology, medicine, and agriculture . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

1-methyl-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-6-3-2-4(5-6)7(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAQNTBUXCCZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202561
Record name 1-Methyl-3-nitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54210-32-1
Record name 1-Methyl-3-nitropyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054210321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-nitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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